

# GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor

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## Compound of Interest

Compound Name: GNE-4997

Cat. No.: B15541178


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GNE-4997**, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document details its chemical properties, mechanism of action, key experimental data, and relevant protocols to support further research and development.

## Core Molecular Information

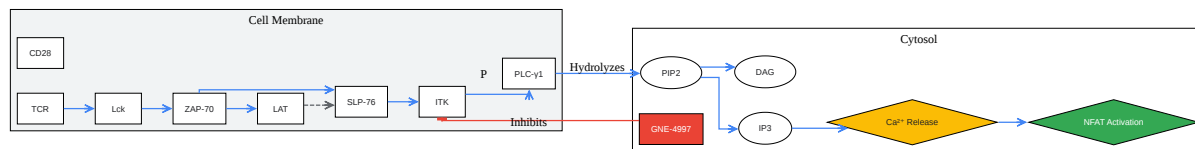
**GNE-4997** is a small molecule inhibitor belonging to the tetrahydroindazole class.<sup>[1]</sup>

Property	Value	Reference
Molecular Weight	515.58 g/mol	[1][2][3][4]
Molecular Formula	C25H27F2N5O3S	[1][2]
CAS Number	1705602-02-3	[1][2]
SMILES	O=C(C1=NNC2=C1C-- INVALID-LINK-- [C@@]3(C)C2)NC4=CN(N=C4 )--INVALID-LINK-- [C@@H]6S(CCCC6)(=O)=O	
2D Structure	 GNE-4997 Chemical Structure	

## Mechanism of Action and Signaling Pathway

**GNE-4997** is a highly potent and selective inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates Phospholipase C-gamma 1 (PLC-γ1). This phosphorylation event is critical for downstream signaling, leading to calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), ultimately driving T-cell activation, proliferation, and cytokine production. By inhibiting ITK, **GNE-4997** effectively blocks this signaling cascade.

Below is a diagram illustrating the ITK signaling pathway and the point of inhibition by **GNE-4997**.



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Caption: ITK Signaling Pathway and **GNE-4997** Inhibition.

## Quantitative Data

**GNE-4997** demonstrates high potency and selectivity for ITK.

Parameter	Value	Species	Assay	Reference
Ki	0.09 nM	Human	Biochemical Kinase Assay	[1][2]
IC50 (PLC-γ1 phosphorylation)	4 nM	Human	Jurkat Cell-Based Assay	[2]
IC50 (IL-2 Production)	18 nM	Human	Primary T-Cell Assay	
IC50 (IL-13 Production)	11 nM	Human	Primary T-Cell Assay	

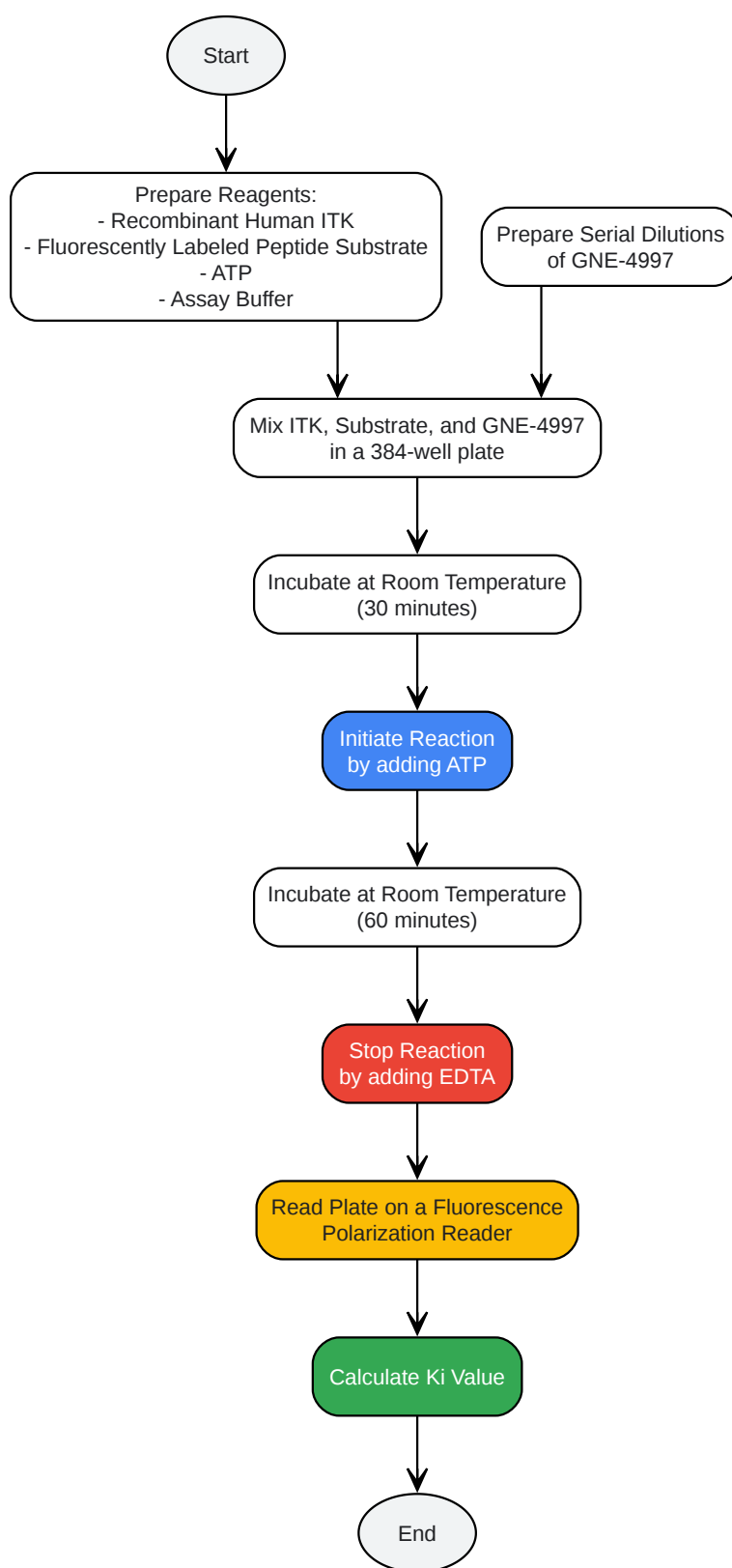
Pharmacokinetic Parameters in Mice (10 mg/kg, oral gavage)

Parameter	Value	Unit
Cmax	1.2	μM
Tmax	2	h
AUC(0-last)	6.8	μM*h
t1/2	3.5	h
Bioavailability (F)	45	%

## Experimental Protocols

### In Vitro ITK Inhibition Assay (Biochemical)

This protocol outlines the determination of the inhibitory constant (Ki) of **GNE-4997** against recombinant human ITK.



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Caption: Workflow for the In Vitro ITK Inhibition Assay.

#### Methodology:

- **Reagent Preparation:** Prepare solutions of recombinant human ITK enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase assay buffer.
- **Compound Preparation:** Perform serial dilutions of **GNE-4997** in DMSO and then in the assay buffer.
- **Reaction Setup:** In a 384-well plate, add the ITK enzyme, the peptide substrate, and the diluted **GNE-4997** or vehicle control.
- **Pre-incubation:** Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
- **Reaction Initiation:** Initiate the kinase reaction by adding a solution of ATP.
- **Incubation:** Incubate the reaction mixture at room temperature for 60 minutes.
- **Reaction Termination:** Stop the reaction by adding a solution of EDTA.
- **Detection:** Measure the fluorescence polarization of each well using a suitable plate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each **GNE-4997** concentration and determine the IC<sub>50</sub> value. The K<sub>i</sub> is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

## PLC-γ1 Phosphorylation Assay in Jurkat Cells

This protocol describes the measurement of **GNE-4997**'s ability to inhibit TCR-induced PLC-γ1 phosphorylation in a cellular context.

#### Methodology:

- **Cell Culture:** Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
- **Compound Treatment:** Seed Jurkat cells in a 96-well plate and pre-incubate with serial dilutions of **GNE-4997** for 1 hour at 37°C.

- **Cell Stimulation:** Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 10 minutes at 37°C.
- **Cell Lysis:** Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Western Blotting:**
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST.
  - Incubate the membrane with a primary antibody specific for phosphorylated PLC-γ1 (pPLC-γ1).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  - Strip and re-probe the membrane with an antibody for total PLC-γ1 as a loading control.
- **Data Analysis:** Quantify the band intensities for pPLC-γ1 and total PLC-γ1. Normalize the pPLC-γ1 signal to the total PLC-γ1 signal and calculate the percentage of inhibition for each **GENE-4997** concentration to determine the IC50 value.

## In Vivo Inhibition of Cytokine Production in Mice

This protocol details the assessment of **GENE-4997**'s efficacy in reducing IL-2 and IL-13 production in a mouse model of T-cell activation.

Methodology:

- Animal Model: Use BALB/c mice (n=8 per group).
- Compound Administration: Administer **GNE-4997** orally by gavage at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle control.
- T-cell Activation: One hour after compound administration, challenge the mice with an intraperitoneal injection of anti-CD3 antibody (2  $\mu$ g/mouse ) to induce T-cell activation.
- Sample Collection: Two hours post-challenge, collect blood samples via cardiac puncture and prepare plasma.
- Cytokine Measurement: Measure the plasma concentrations of IL-2 and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the mean cytokine concentrations for each treatment group and determine the percentage of inhibition relative to the vehicle-treated group.

## Conclusion

**GNE-4997** is a valuable research tool for investigating the role of ITK in T-cell biology and its potential as a therapeutic target for inflammatory and autoimmune diseases. Its high potency, selectivity, and demonstrated in vivo activity make it a suitable candidate for further preclinical and clinical development. This guide provides foundational information and methodologies to aid researchers in their studies with **GNE-4997**.

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